6-Oxa-2-azaspiro[3.6]decanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-2-azaspiro[36]decanehydrochloride is a spirocyclic compound that features a unique bicyclic structure with both oxygen and nitrogen atoms incorporated within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.6]decanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spirocyclic structure . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solvent, followed by sonication and treatment with oxalic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. The use of sulfonic acid salts has been reported to improve the stability and solubility of the compound, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-2-azaspiro[3.6]decanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms in the spirocyclic ring can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Oxa-2-azaspiro[3.6]decanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 6-Oxa-2-azaspiro[3.6]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms in the ring system can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
8-Oxa-2-azaspiro[4.5]decane: Features a larger ring system and different chemical properties.
Uniqueness
6-Oxa-2-azaspiro[36]decanehydrochloride is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
2792200-50-9 |
---|---|
Molekularformel |
C8H16ClNO |
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
6-oxa-2-azaspiro[3.6]decane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-4-10-7-8(3-1)5-9-6-8;/h9H,1-7H2;1H |
InChI-Schlüssel |
VKKCXDLLZOMGEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOCC2(C1)CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.